molecular formula C13H18O4 B12774300 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- CAS No. 106174-93-0

1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)-

Cat. No.: B12774300
CAS No.: 106174-93-0
M. Wt: 238.28 g/mol
InChI Key: UVPAQWUWBVMAPV-GQCTYLIASA-N
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Description

1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a side chain containing additional hydroxyl groups and a double bond. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- can be achieved through several synthetic routes. One common method involves the hydrolysis of o-chlorophenol in an alkaline medium . This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the Dakin oxidation is an organic redox reaction that can be used to produce benzenediols from hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted benzenediols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenediols. These products have significant applications in the chemical industry and scientific research.

Scientific Research Applications

1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring and the side chain allow the compound to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is unique due to its complex structure, which includes additional hydroxyl groups and a double bond in the side chain

Properties

CAS No.

106174-93-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(E)-3,5-dihydroxy-4,4-dimethylpent-1-enyl]benzene-1,2-diol

InChI

InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3-7,12,14-17H,8H2,1-2H3/b6-4+

InChI Key

UVPAQWUWBVMAPV-GQCTYLIASA-N

Isomeric SMILES

CC(C)(CO)C(/C=C/C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CC(C)(CO)C(C=CC1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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